molecular formula C5H16N2O9PS- B12325613 Tetrakis(hydroxymethyl)phosphanium;urea;sulfate

Tetrakis(hydroxymethyl)phosphanium;urea;sulfate

Cat. No.: B12325613
M. Wt: 311.23 g/mol
InChI Key: UMQVFBAWZJWILK-UHFFFAOYSA-L
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Description

Tetrakis(hydroxymethyl)phosphanium;urea;sulfate is a chemical compound known for its diverse applications in various fields, including water treatment, textile industry, and as a biocide. It is a colorless to almost colorless liquid that is highly soluble in water and has a unique chemical structure that makes it effective in various industrial processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tetrakis(hydroxymethyl)phosphanium;urea;sulfate typically involves the reaction of phosphine with formaldehyde in the presence of sulfuric acid. The reaction is carried out at a controlled temperature of 50-60°C. The process involves the absorption of phosphine gas into a mixture of formaldehyde and sulfuric acid, followed by the addition of urea to form the final product .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reaction vessels and continuous monitoring of reaction conditions to ensure high yield and purity of the product. The final product is then concentrated and purified through distillation and filtration processes .

Chemical Reactions Analysis

Types of Reactions

Tetrakis(hydroxymethyl)phosphanium;urea;sulfate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Tetrakis(hydroxymethyl)phosphanium;urea;sulfate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Tetrakis(hydroxymethyl)phosphanium;urea;sulfate involves its interaction with microbial cell membranes, leading to disruption of membrane integrity and cell lysis. It targets various molecular pathways involved in cell wall synthesis and energy production, ultimately leading to cell death. The compound’s effectiveness as a biocide is attributed to its ability to penetrate cell membranes and disrupt essential cellular functions .

Comparison with Similar Compounds

Similar Compounds

    Tetrakis(hydroxymethyl)phosphonium chloride: Similar in structure but contains chloride instead of sulfate.

    Tris(hydroxymethyl)phosphine: Contains three hydroxymethyl groups instead of four.

    Tetrabutylphosphonium bromide: Contains butyl groups instead of hydroxymethyl groups

Uniqueness

Tetrakis(hydroxymethyl)phosphanium;urea;sulfate is unique due to its combination of hydroxymethyl groups and urea, which enhances its solubility and reactivity. Its sulfate component also contributes to its effectiveness as a flame retardant and biocide, making it more versatile compared to similar compounds .

Properties

Molecular Formula

C5H16N2O9PS-

Molecular Weight

311.23 g/mol

IUPAC Name

tetrakis(hydroxymethyl)phosphanium;urea;sulfate

InChI

InChI=1S/C4H12O4P.CH4N2O.H2O4S/c5-1-9(2-6,3-7)4-8;2-1(3)4;1-5(2,3)4/h5-8H,1-4H2;(H4,2,3,4);(H2,1,2,3,4)/q+1;;/p-2

InChI Key

UMQVFBAWZJWILK-UHFFFAOYSA-L

Canonical SMILES

C(O)[P+](CO)(CO)CO.C(=O)(N)N.[O-]S(=O)(=O)[O-]

Related CAS

63502-25-0

Origin of Product

United States

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